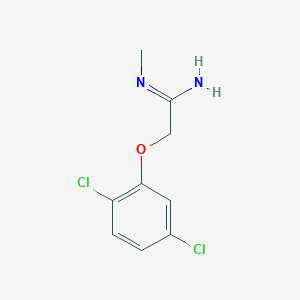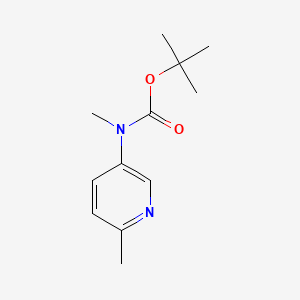![molecular formula C9H12F2N2O B12464848 2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B12464848.png)
2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]ethanol is a chemical compound characterized by the presence of a cyclopropyl group, a difluoromethyl group, and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]ethanol typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropyl and difluoromethyl groups. One common method involves the reaction of cyclopropyl hydrazine with a difluoromethyl ketone under acidic conditions to form the pyrazole ring. Subsequent reduction of the ketone group yields the desired ethanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The difluoromethyl group can enhance the compound’s stability and bioavailability, while the pyrazole ring can interact with active sites of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid
- 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole
Uniqueness
2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]ethanol is unique due to the presence of the ethanol group, which can influence its solubility and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C9H12F2N2O |
|---|---|
Molekulargewicht |
202.20 g/mol |
IUPAC-Name |
2-[3-cyclopropyl-5-(difluoromethyl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C9H12F2N2O/c10-9(11)8-5-7(6-1-2-6)12-13(8)3-4-14/h5-6,9,14H,1-4H2 |
InChI-Schlüssel |
NBOFNRLDKMKROH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NN(C(=C2)C(F)F)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-4-nitrophenol](/img/structure/B12464766.png)
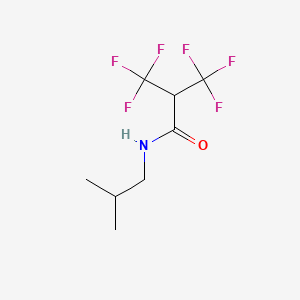
![4-fluoro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12464780.png)
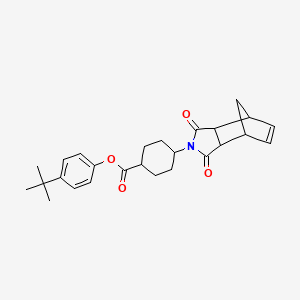
![4-[(2-methylpropanoyl)amino]-N-(naphthalen-1-yl)benzamide](/img/structure/B12464801.png)
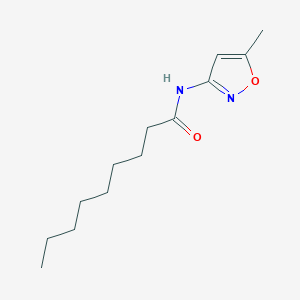
![7'-[(2-Chlorophenyl)amino]-3'-(diethylamino)-6'-methylspiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B12464806.png)
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]-N'-[3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B12464814.png)
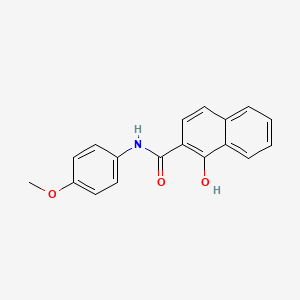
![2,3,3a,4,5,7,12b,12c-Octahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol](/img/structure/B12464822.png)
